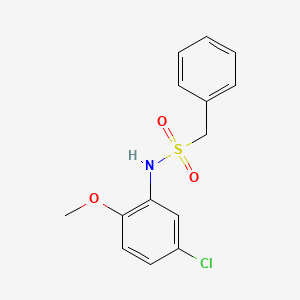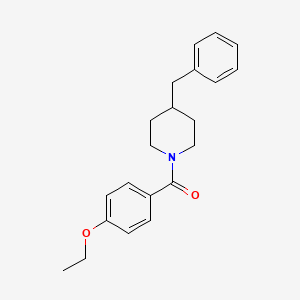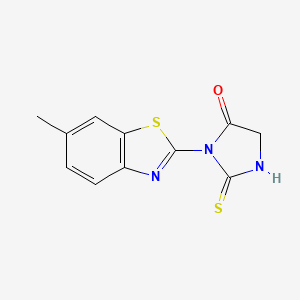![molecular formula C12H12ClN3O4 B5848838 4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde](/img/structure/B5848838.png)
4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde is a chemical compound with the molecular formula C12H12ClN3O4 It is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-nitrophenyl group and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with piperazine-1-carbaldehyde. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: 4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carboxylic acid.
Reduction: 4-[(4-Chloro-3-aminophenyl)carbonyl]piperazine-1-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the nitro and carbonyl groups allows it to participate in various chemical reactions, influencing its activity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(4-Chloro-3-nitrophenyl)carbonyl]piperidine
- 1-(2-Chloro-4-nitrophenyl)piperazine
- 1-(3-Methoxy-4-nitrophenyl)piperazine
Uniqueness
4-[(4-Chloro-3-nitrophenyl)carbonyl]piperazine-1-carbaldehyde is unique due to the combination of its functional groups and the piperazine ring structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
4-(4-chloro-3-nitrobenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4/c13-10-2-1-9(7-11(10)16(19)20)12(18)15-5-3-14(8-17)4-6-15/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHFWCGBKZUJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)

![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B5848778.png)




![N-(1,3-benzodioxol-5-yl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5848823.png)
![4-methyl-N-[2-(1-piperidinyl)-1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5848836.png)



